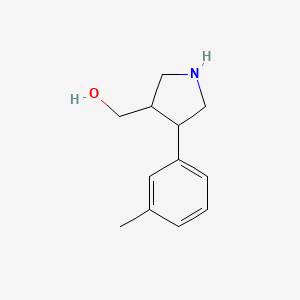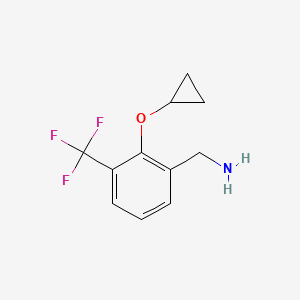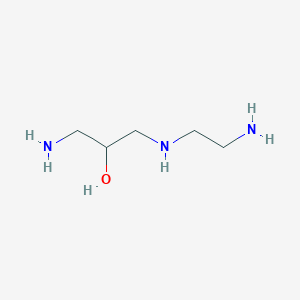
7-Iodo-5-nitro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-5-nitro-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of iodine and nitro groups in the compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-5-nitro-1H-indazole typically involves the nitration of 1H-indazole followed by iodination. One common method includes:
Nitration: The nitration of 1H-indazole can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to avoid over-nitration.
Iodination: The nitrated product is then subjected to iodination using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodo-5-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of 7-substituted-5-nitro-1H-indazole derivatives.
Reduction: Formation of 7-iodo-5-amino-1H-indazole.
Oxidation: Formation of various oxidized products depending on the oxidizing agent used.
Aplicaciones Científicas De Investigación
Chemistry: 7-Iodo-5-nitro-1H-indazole is used as a building block in organic synthesis. It serves as an intermediate for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its derivatives are being investigated for their efficacy in targeting specific biological pathways.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Iodo-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom can facilitate the compound’s binding to specific enzymes or receptors, modulating their activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to cellular receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
5-Nitro-1H-indazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Bromo-5-nitro-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
7-Chloro-5-nitro-1H-indazole: Contains a chlorine atom, which affects its chemical properties and applications.
Uniqueness: 7-Iodo-5-nitro-1H-indazole is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and biological properties. The iodine atom enhances its potential as a radiolabeled compound for imaging studies, while the nitro group contributes to its biological activity.
Propiedades
Fórmula molecular |
C7H4IN3O2 |
|---|---|
Peso molecular |
289.03 g/mol |
Nombre IUPAC |
7-iodo-5-nitro-1H-indazole |
InChI |
InChI=1S/C7H4IN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) |
Clave InChI |
MHSJDQGRGXXNPF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C=NN2)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
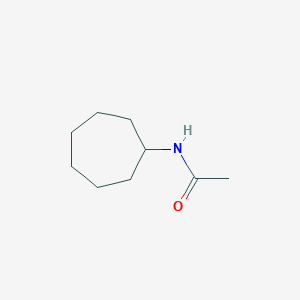
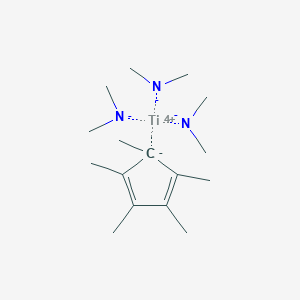
![4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B14803652.png)
![7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B14803660.png)
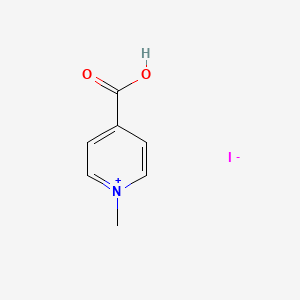
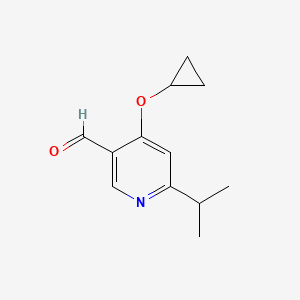
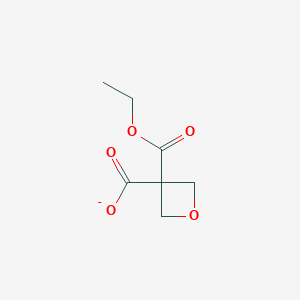
![N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B14803693.png)
